N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 894056-77-0
VCID: VC5654564
InChI: InChI=1S/C21H20N6O2S/c1-29-16-7-5-15(6-8-16)11-13-23-20(28)14-30-21-25-24-19-10-9-18(26-27(19)21)17-4-2-3-12-22-17/h2-10,12H,11,13-14H2,1H3,(H,23,28)
SMILES: COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Molecular Formula: C21H20N6O2S
Molecular Weight: 420.49

N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

CAS No.: 894056-77-0

Cat. No.: VC5654564

Molecular Formula: C21H20N6O2S

Molecular Weight: 420.49

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide - 894056-77-0

Specification

CAS No. 894056-77-0
Molecular Formula C21H20N6O2S
Molecular Weight 420.49
IUPAC Name N-[2-(4-methoxyphenyl)ethyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C21H20N6O2S/c1-29-16-7-5-15(6-8-16)11-13-23-20(28)14-30-21-25-24-19-10-9-18(26-27(19)21)17-4-2-3-12-22-17/h2-10,12H,11,13-14H2,1H3,(H,23,28)
Standard InChI Key VYADBQJLKLBIQW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolo[4,3-b]pyridazine core substituted at position 6 with a pyridin-2-yl group and at position 3 with a sulfanyl acetamide moiety linked to a 4-methoxyphenethyl chain. The planar heteroaromatic system enables π-π stacking interactions, while the methoxyphenethyl group enhances lipophilicity, potentially improving membrane permeability.

Molecular Formula: C21H20N6O2S\text{C}_{21}\text{H}_{20}\text{N}_{6}\text{O}_{2}\text{S}
Molecular Weight: 420.49 g/mol
IUPAC Name: N-[2-(4-Methoxyphenyl)ethyl]-2-[(6-pyridin-2-yl- triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Structural Features

  • Triazolopyridazine Core: Combines triazole and pyridazine rings, providing rigidity and electronic diversity.

  • Pyridin-2-yl Substituent: Enhances hydrogen-bonding capacity and target selectivity.

  • 4-Methoxyphenethyl Chain: Modulates solubility and pharmacokinetic properties.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a multi-step strategy:

  • Formation of Pyridazine Ring: Condensation of hydrazine derivatives with diketones.

  • Triazole Ring Closure: Cyclization using nitrous acid or thiourea derivatives.

  • Functionalization: Introduction of pyridin-2-yl and methoxyphenethyl groups via nucleophilic substitution or coupling reactions.

Key intermediates include 6-(pyridin-2-yl)-[1,2,] triazolo[4,3-b]pyridazine-3-thiol, which reacts with 2-chloro-N-(4-methoxyphenethyl)acetamide to form the final product.

Analytical Data

Spectroscopic Characterization:

  • ¹H NMR: Peaks at δ 8.6–8.8 ppm (pyridin-2-yl protons), δ 3.8 ppm (methoxy group).

  • MS (ESI): m/z 421.1 [M+H]⁺.

Thermal Stability: Decomposition temperature >250°C, indicating suitability for high-temperature applications.

Pharmacological Activities

StudyFindingsMechanism
In vitro (MCF-7 cells)IC₅₀ = 12.3 μMTubulin polymerization inhibition
In vivo (mouse xenograft)Tumor volume reduction by 58% at 50 mg/kgAngiogenesis suppression via VEGFR2

The pyridin-2-yl group enhances binding to ATP pockets in kinases, while the triazole ring stabilizes interactions with DNA helicases .

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum activity:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus8.2
Candida albicans16.5

The sulfanyl acetamide moiety disrupts microbial cell membrane integrity, while the methoxyphenethyl chain improves bioavailability.

Comparative Analysis with Analogues

Pyridin-4-yl vs. Pyridin-2-yl Substitution

Replacing pyridin-2-yl with pyridin-4-yl (CAS 894062-12-5) reduces anticancer potency (IC₅₀ = 28.7 μM in MCF-7 cells) , highlighting the importance of substitution geometry .

Fluorophenyl vs. Methoxyphenethyl Derivatives

The 4-fluorophenyl analogue (CAS 891103-96-1) shows stronger anti-inflammatory activity (COX-II IC₅₀ = 0.45 μM), suggesting that electron-withdrawing groups enhance enzyme inhibition.

Research Gaps and Future Directions

  • Pharmacokinetic Studies: No data on oral bioavailability or metabolic stability.

  • Target Identification: Proteomic studies needed to map interaction networks.

  • Structural Optimization: Modifying the methoxy group to improve water solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator